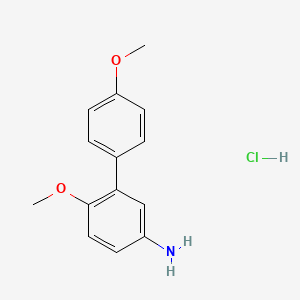

4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-3-(4-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)17-2;/h3-9H,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVXYYHVBBXFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 3 4 Methoxyphenyl Aniline Hydrochloride

Retrosynthetic Analysis of 4-Methoxy-3-(4-methoxyphenyl)aniline (B2589681) Hydrochloride

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride, two primary disconnection strategies are considered: cleavage of the carbon-nitrogen bond and disconnection of the biaryl carbon-carbon bond.

The most straightforward disconnection involves the C-N bond of the aniline (B41778) functionality. This leads to a key intermediate, a substituted biphenyl (B1667301) ketone, and a nitrogen source. The amino group can be introduced in a late-stage synthesis, often through the reduction of a nitro group. This approach is advantageous as the electron-withdrawing nature of the nitro group can facilitate certain reactions, and its reduction to an amine is typically a high-yielding transformation.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic analysis based on C-N bond disconnection.

This strategy simplifies the synthesis to the formation of the biaryl core, followed by functional group manipulation to introduce the amine.

Alternatively, the biaryl C-C bond can be the site of disconnection. This approach is central to many modern synthetic strategies for biaryl compounds and often involves transition metal-catalyzed cross-coupling reactions. researchgate.net This strategy allows for the convergent assembly of the two aryl rings from simpler, functionalized precursors.

Key disconnection approaches for the biaryl bond include:

Suzuki-Miyaura Coupling: Disconnecting the biaryl bond leads to an aryl halide (e.g., a bromo- or iodoaniline derivative) and an arylboronic acid or ester.

Buchwald-Hartwig Amination: This disconnection would be applied to a precursor where the biaryl bond is already formed, focusing on the C-N bond formation as a final step.

Scheme 2: Retrosynthetic analysis based on biaryl C-C bond disconnection (Suzuki-Miyaura type).

This convergent approach is often highly efficient and allows for modular synthesis, where different aryl partners can be readily combined.

Classical Synthetic Routes to 4-Methoxy-3-(4-methoxyphenyl)aniline Hydrochloride

Based on the retrosynthetic analysis, several classical synthetic routes can be proposed for the preparation of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride.

A common and reliable method for introducing an aniline functionality is through the reduction of a corresponding nitro compound. This multi-step approach would begin with the synthesis of the biaryl core, followed by nitration and subsequent reduction.

A potential synthetic sequence is as follows:

Biaryl Formation: Synthesis of 1-methoxy-2-(4-methoxyphenyl)benzene. This could be achieved via a Suzuki-Miyaura coupling between 2-bromoanisole and 4-methoxyphenylboronic acid.

Nitration: Nitration of the biaryl ether to introduce a nitro group at the desired position. The directing effects of the methoxy (B1213986) groups would need to be carefully considered to achieve the correct regioselectivity.

Reduction: The nitro group is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid. chemicalbook.com

Salt Formation: The resulting aniline is treated with hydrochloric acid to form the hydrochloride salt.

| Step | Reaction | Reagents and Conditions |

| 1 | Suzuki-Miyaura Coupling | 2-bromoanisole, 4-methoxyphenylboronic acid, Pd catalyst, base |

| 2 | Nitration | HNO3, H2SO4 |

| 3 | Reduction | SnCl2, HCl or H2, Pd/C |

| 4 | Salt Formation | HCl in a suitable solvent |

This is an interactive data table based on a plausible synthetic route.

Condensation reactions can be employed to form an imine, which is then reduced to the corresponding amine. researchgate.netnih.gov This approach, known as reductive amination, could be applied to a suitable ketone precursor.

A hypothetical route involving reductive amination:

Synthesis of a Ketone Intermediate: Preparation of 3-(4-methoxyphenyl)-4-methoxybenzaldehyde. This could be synthesized from a protected 4-hydroxy-3-(4-methoxyphenyl)benzaldehyde.

Reductive Amination: The aldehyde is reacted with an ammonia source (e.g., ammonium (B1175870) acetate) or a primary amine followed by reduction. The reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. researchgate.net

Salt Formation: The final amine is converted to its hydrochloride salt.

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of Aldehyde | Multi-step from simpler precursors |

| 2 | Reductive Amination | NH3 source, reducing agent (e.g., NaBH4) |

| 3 | Salt Formation | HCl in a suitable solvent |

This is an interactive data table illustrating a reductive amination approach.

An illustrative multi-step synthesis:

Starting Materials: p-Anisidine (B42471) and a suitable benzenoid precursor.

Diazotization and Coupling: Diazotization of p-anisidine followed by a coupling reaction to form a diazo compound. chemicalbook.comgoogle.com

Biaryl Formation: A Gomberg-Bachmann or related reaction could be envisioned to form the biaryl linkage, though these reactions can sometimes suffer from low yields and lack of regioselectivity. A more controlled cross-coupling reaction would be preferable.

Functional Group Interconversion: A series of reactions to introduce the second methoxy group and the aniline functionality at the correct positions. This could involve nitration, reduction, and etherification steps. google.com

This type of approach highlights the importance of strategic planning to control regiochemistry and maximize efficiency throughout the synthesis.

Modern Cross-Coupling Strategies in the Synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline Hydrochloride

The construction of the diarylamine core of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride relies on the formation of a key carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to form the biaryl system. Transition-metal catalysis provides the most powerful tools for forging these connections with high efficiency and precision.

Palladium-Catalyzed C-N Coupling Reactions Involving Substituted Anilines and Aryl Halides

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-N bonds. acs.org These reactions have become indispensable for the synthesis of arylamines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require highly activated substrates or harsh conditions. wikipedia.org The utility of palladium catalysis lies in its ability to couple a wide range of aryl halides or pseudohalides with various amines under relatively mild conditions. acs.org

While the Suzuki-Miyaura reaction is renowned for creating carbon-carbon bonds, it serves as a critical strategic step in a multi-step synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline. libretexts.orgmychemblog.com This approach involves first constructing the core biaryl structure, followed by the introduction of the aniline functionality.

A plausible synthetic route would involve the Suzuki-Miyaura coupling of an appropriately substituted aryl halide with an arylboronic acid. For instance, 3-bromo-4-methoxynitrobenzene could be coupled with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mychemblog.com

Following the successful formation of the C-C bond to yield a nitrated biaryl intermediate, a standard reduction of the nitro group to an amine is performed. This two-step sequence, beginning with a Suzuki-Miyaura coupling, is a powerful and frequently employed strategy for accessing complex aniline derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Biaryl Formation

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 95 | mychemblog.com |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | nih.gov |

The Buchwald-Hartwig amination is the preeminent method for the direct formation of C-N bonds via palladium catalysis. wikipedia.org This reaction directly couples an amine with an aryl halide or sulfonate, making it an ideal strategy for the single-step construction of the diarylamine skeleton of the target molecule. acsgcipr.org The synthesis could be envisioned by coupling 3-halo-4-methoxyaniline with 4-methoxyanisole or, more likely, by coupling an aniline derivative with a halo-dimethoxy-biphenyl precursor.

The reaction's success hinges on the choice of catalyst system, which consists of a palladium source and a specialized ligand. beilstein-journals.org Over the years, several generations of bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of base is also crucial, with alkali metal alkoxides like sodium tert-butoxide (NaOt-Bu) or weaker bases such as potassium carbonate being commonly employed, depending on the substrate's reactivity and functional group tolerance. beilstein-journals.orglibretexts.org

The reaction mechanism is understood to begin with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex. The final, and often rate-limiting, step is the reductive elimination from this complex to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Typical Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | beilstein-journals.org |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | beilstein-journals.org |

Oxidative Cross-Coupling Reactions for Aniline-Aniline Linkage

Oxidative cross-coupling reactions offer an alternative pathway to C-N bond formation, proceeding without pre-functionalized starting materials like aryl halides. These reactions typically involve the direct coupling of two C-H bonds or a C-H and an N-H bond. In the context of synthesizing diarylamines, this could involve the oxidative coupling of two different aniline derivatives.

However, a significant challenge in cross-coupling two different anilines is achieving high selectivity for the unsymmetrical product over the two possible symmetrical homo-coupled byproducts. rsc.org Catalytic systems often employ transition metals like copper, manganese, or cobalt. rsc.orgnih.gov The mechanism can involve the formation of aniline radical cations, which then couple. acs.org For example, heterogeneous manganese oxide catalysts have been used for the oxidative coupling of anilines to form azobenzenes, which are related dimeric structures. rsc.org While direct unsymmetrical aniline-aniline coupling to form diarylamines is less common, it remains an area of active research. A related approach involves the reaction of anilines with an oxidant like NaIO₄ to facilitate coupling to other aromatic rings. acs.org

Other Transition Metal-Mediated Approaches (e.g., Copper-Catalyzed C-N Coupling)

While palladium catalysis is dominant, other transition metals, particularly copper, are effective for C-N cross-coupling reactions. chemistryviews.org The copper-catalyzed Ullmann condensation is the historical precedent for such transformations. Though traditional Ullmann reactions require high temperatures, modern protocols use ligands to facilitate the reaction under milder conditions. researchgate.net

More recently, methods for the copper-catalyzed coupling of nitroarenes with aryl boronic acids have been developed to produce diarylamines. chemistryviews.orgnih.gov This reaction uses a silane as a stoichiometric reductant and proceeds through a nitrosoarene intermediate. nih.govthieme-connect.com Copper catalysis is advantageous due to the lower cost and higher abundance of copper compared to palladium. chemistryviews.org

Table 3: Examples of Copper-Catalyzed C-N Coupling Systems

| Copper Source | Ligand | Coupling Partners | Reductant/Base | Solvent | Ref. |

|---|---|---|---|---|---|

| CuI | None | Aryl Halide + Amine | K₂CO₃ / tBuOK | Deep Eutectic Solvent | researchgate.net |

| Cu(OAc)₂ | DPPB | Nitroarene + Aryl Boronic Acid | Phenylsilane | Acetonitrile/Toluene | chemistryviews.orgnih.gov |

Green Chemistry Principles and Sustainable Synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline Hydrochloride

Applying green chemistry principles to the synthesis of complex molecules like 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride is essential for developing sustainable chemical processes. yale.edu This involves designing reactions that are efficient, minimize waste, and use less hazardous materials.

Atom Economy : Modern cross-coupling reactions, particularly Buchwald-Hartwig amination, exhibit high atom economy as most atoms from the reactants are incorporated into the final product. This contrasts with classical methods that may use stoichiometric reagents and generate significant waste. yale.edu

Catalysis : The use of catalytic instead of stoichiometric amounts of reagents is a core principle of green chemistry. yale.edu Palladium and copper cross-coupling reactions exemplify this, though efforts to minimize the loading of precious metals like palladium or replace them with more abundant metals like copper or iron are ongoing. chemistryviews.orgacs.org Catalyst recycling, especially with heterogeneous catalysts, further enhances sustainability. rsc.org

Safer Solvents : A key area of improvement is the replacement of hazardous solvents like toluene and dioxane. Research has shown the efficacy of greener alternatives, such as azeotropic mixtures of cyclopentyl methyl ether (CPME)—derived from petrochemical waste—and water for Buchwald-Hartwig couplings. rsc.org

Energy Efficiency : Minimizing energy consumption can be achieved by developing catalysts that operate at lower temperatures or by using alternative energy sources. yale.edu Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Buch-wald-Hartwig aminations, leading to significant energy savings. beilstein-journals.org

Waste Prevention : The ideal synthesis prevents waste generation. yale.edu One-pot reactions, where sequential steps are performed in the same vessel without isolating intermediates, can significantly reduce waste from purification and handling. nih.govacs.org For example, a one-pot synthesis of diarylamines from nitroarenes has been developed, combining reduction and C-N coupling in a single process. nih.gov

By considering these principles, synthetic routes to 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride can be designed to be not only efficient but also environmentally responsible.

Catalyst-Free and Additive-Free Protocols

While the Suzuki-Miyaura reaction is highly efficient, its reliance on a precious metal catalyst (palladium) and various additives (ligands, bases) presents environmental and economic challenges, particularly in pharmaceutical manufacturing where metal contamination must be strictly controlled. scientificupdate.com Consequently, significant research has been directed toward developing catalyst-free and additive-free protocols for biaryl synthesis.

Several innovative metal-free approaches have emerged, although their specific application to 4-Methoxy-3-(4-methoxyphenyl)aniline is not yet documented. These methods represent the frontier of sustainable biaryl synthesis:

Photosplicing: This novel, metal-free cross-coupling involves tethering two aryl groups with a temporary, traceless sulfonamide linker. A subsequent photochemical reaction directs an aryl fusion, yielding a single, highly pure coupling product. The process is driven by the formation of volatile side products. scientificupdate.comnih.gov

Visible-Light-Promoted Gomberg-Bachmann Reaction: This classic reaction has been modernized to operate under mild conditions without metal catalysts or photosensitizers. The formation of an electron donor-acceptor (EDA) complex between an aryl diazonium salt and a promoter like pyridine enables the synthesis of biaryls under visible light irradiation. acs.orgacs.org

These catalyst-free methods offer a promising green alternative to traditional cross-coupling reactions, though they may require specific functionalization of the starting materials.

Solvent Minimization and Alternative Media

In line with the principles of green chemistry, modern synthetic protocols aim to minimize solvent use and replace hazardous organic solvents with more environmentally benign alternatives. acs.org For aniline synthesis, several strategies have been explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions, which can reduce the need for extensive purification and solvent use. A method for producing anilines from activated aryl halides has been developed that removes the need for organic solvents and catalysts entirely, using microwave heating. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Researchers have developed Suzuki-Miyaura coupling reactions that can be performed in water, often facilitated by water-soluble catalysts and ligands. tcichemicals.com

Electrocatalysis in Water: A recently developed method for creating anilines from nitrobenzenes uses an electrical current passed through water containing a redox mediator. This process operates at room temperature and pressure, collecting protons and electrons from the electrolysis of water to perform the reduction, thus avoiding harsh reagents and high energy input. specchemonline.com

These approaches significantly reduce the environmental footprint of the synthesis by minimizing waste and avoiding volatile organic compounds (VOCs).

Atom Economy Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

The theoretical atom economy for a reaction is calculated as:

For the proposed Suzuki-Miyaura synthesis of the 4-Methoxy-3-(4-methoxyphenyl)aniline free base, the reactants include 3-bromo-4-methoxyaniline, 4-methoxyphenylboronic acid, and a base (e.g., potassium carbonate).

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Total Reactant Mass | 492.22 |

| Product | Formula | Molecular Weight ( g/mol ) |

| 4-Methoxy-3-(4-methoxyphenyl)aniline | C₁₄H₁₅NO₂ | 229.28 |

The atom economy for this specific reaction is:

Chemical Reactivity and Transformative Chemistry of 4 Methoxy 3 4 Methoxyphenyl Aniline Hydrochloride

Reactivity of the Primary Amine Functionality

The primary amine group in 4-Methoxy-3-(4-methoxyphenyl)aniline (B2589681) is a versatile functional group that can undergo a wide range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with various electrophiles.

Acylation: The primary amine of 4-Methoxy-3-(4-methoxyphenyl)aniline is expected to react readily with acylating agents such as acid chlorides, acid anhydrides, and esters to form the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) would yield N-(4-methoxy-3-(4-methoxyphenyl)phenyl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The acylation of similar anilines, such as 4-methoxyaniline, is a well-established transformation. For example, N-(4-methoxyphenyl)acetamide can be synthesized by treating 4-methoxyaniline with acetic anhydride. google.com In a related synthesis, N-(4-Methoxy-3-nitrophenyl)acetamide was prepared by the acetylation of 4-methoxy-3-nitroaniline (B184566) with acetic anhydride in glacial acetic acid. iucr.org

Alkylation: The primary amine can also undergo alkylation with alkyl halides or other alkylating agents. However, this reaction can be challenging to control as it can lead to a mixture of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. The reactivity of the amine in N-alkylation reactions is a fundamental process in the synthesis of more complex secondary and tertiary amines. mdpi.com For instance, the reaction of anilines with alkyl halides under certain conditions can yield N-alkylated products. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. For example, treatment of an aniline (B41778) derivative with a substituted benzenesulfonyl chloride is a common method for the synthesis of sulfonamides. The synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been achieved by reacting p-anisidine (B42471) with the corresponding nitrobenzenesulfonyl chloride in the presence of aqueous sodium carbonate. mdpi.com This reaction highlights the general utility of sulfonylation for aniline derivatives.

Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions on a Related Aniline Derivative

| Reaction Type | Reactant | Reagent | Product | Reference |

| Acylation | 4-methoxy-3-nitroaniline | Acetic anhydride | N-(4-Methoxy-3-nitrophenyl)acetamide | iucr.org |

| Alkylation | General Primary Amines | Alkyl Halides | Secondary and Tertiary Amines | mdpi.com |

| Sulfonylation | p-Anisidine | 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | mdpi.com |

The primary amine of 4-Methoxy-3-(4-methoxyphenyl)aniline can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. For example, the reaction of 4-methoxyaniline with 4-chlorobenzaldehyde (B46862) in ethanol (B145695) leads to the formation of (E)-N-(4-chlorobenzylidene)-4-methoxyaniline. researchgate.net

Table 2: Example of Schiff Base Formation with a Related Aniline

| Aniline Derivative | Aldehyde/Ketone | Product (Schiff Base) | Reference |

| 4-methoxyaniline | 4-chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-4-methoxyaniline | researchgate.net |

Primary aromatic amines like 4-Methoxy-3-(4-methoxyphenyl)aniline can be converted to diazonium salts upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt.

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF4).

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder and the corresponding acid.

Azo Coupling: Reaction with activated aromatic compounds (phenols or anilines) to form azo compounds, which are often colored dyes.

Hydrolysis: Replacement of the diazonium group with a hydroxyl group by heating in the presence of water.

Reduction: Replacement of the diazonium group with a hydrogen atom using a reducing agent like hypophosphorous acid (H3PO2).

The diazotization of 4-methoxyaniline (p-anisidine) is a well-documented process, leading to the formation of the corresponding diazonium salt, which can then be used in various synthetic applications. chemicalbook.com

Electrophilic Aromatic Substitution on the Aromatic Rings

The two aromatic rings of 4-Methoxy-3-(4-methoxyphenyl)aniline are activated towards electrophilic aromatic substitution due to the presence of the electron-donating amine (-NH2) and methoxy (B1213986) (-OCH3) groups.

Both the amino group and the methoxy group are powerful activating groups and are ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves. In 4-Methoxy-3-(4-methoxyphenyl)aniline, the regioselectivity of electrophilic substitution will be determined by the combined directing effects of the substituents on both rings.

On the aniline ring, the primary amine is a stronger activating group than the methoxy group. Therefore, electrophilic attack will be directed to the positions ortho and para to the amine. The para position is already substituted with the methoxy group. The two ortho positions to the amine are at C2 and C6. The C2 position is also ortho to the methoxy group and para to the 4-methoxyphenyl (B3050149) group, while the C6 position is meta to the methoxy group. The directing effects of the amine and methoxy groups will reinforce substitution at the C2 and C6 positions of the aniline ring.

On the second aromatic ring (the 4-methoxyphenyl group), the methoxy group is an ortho, para-director. The para position is substituted with the bond to the other ring. Therefore, electrophilic substitution would be directed to the two ortho positions (C2' and C6').

Halogenation: Due to the high activation of the aromatic rings, halogenation with reagents like bromine or chlorine is expected to proceed rapidly, even without a Lewis acid catalyst. Polysubstitution is also a possibility.

Nitration: Nitration of anilines can be complex due to the basicity of the amino group, which can be protonated in the acidic nitrating medium, forming a deactivating -NH3+ group that is meta-directing. To avoid this, the amino group is often protected by acylation before nitration. For example, the nitration of 4-methoxyacetanilide (the acetylated form of 4-methoxyaniline) can be controlled to achieve selective mononitration. A process for the synthesis of 4-methoxy-2-nitroaniline (B140478) involves the acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis of the acetyl group. google.com

Sulfonation: Sulfonation of anilines with concentrated sulfuric acid can also be complex. The initial reaction is an acid-base reaction to form the anilinium salt. At higher temperatures, sulfonation occurs, typically at the para position.

Table 3: Example of a Key Step in the Nitration of a Related Aniline

| Starting Material | Reaction | Key Intermediate | Final Product (after hydrolysis) | Reference |

| 4-methoxyaniline | Acetylation, then Nitration | 4-methoxy-2-nitroacetanilide | 4-methoxy-2-nitroaniline | google.com |

Modifications of the Methoxy Groups

The two methoxy groups present on the biphenyl (B1667301) framework are key sites for chemical modification. These ether linkages can be cleaved to reveal phenolic hydroxyl groups, which can then be subjected to a variety of functional group interconversions.

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. organic-chemistry.org For a molecule like 4-Methoxy-3-(4-methoxyphenyl)aniline, this reaction would yield the corresponding di-phenol. Various reagents are known to effect this transformation, often requiring harsh conditions due to the stability of the aryl C-O bond.

Common methods for O-demethylation include the use of strong protic acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), and nucleophilic reagents. google.comuantwerpen.be For instance, aluminum chloride can be used in an organic solvent to achieve regioselective demethylation of p-methoxy groups in certain aromatic compounds. google.com Another approach involves using mineral acids like HCl in pressurized high-temperature water, which presents a greener alternative. uantwerpen.be Thiol-based reagents, such as 2-(diethylamino)ethanethiol, have also been developed for the deprotection of aromatic methyl ethers under conditions that facilitate an acid-based workup to remove the thiol byproduct. organic-chemistry.org The choice of reagent can sometimes allow for selective cleavage if the electronic or steric environment of the two methoxy groups differs significantly.

| Reagent Class | Specific Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Lewis Acid | Boron tribromide (BBr₃) | Dichloromethane, -78 °C to RT | 4-Amino-5-(4-hydroxyphenyl)benzene-1,2-diol |

| Lewis Acid | Aluminum chloride (AlCl₃) | Dichloromethane, RT | 4-Amino-5-(4-hydroxyphenyl)benzene-1,2-diol |

| Strong Acid | Hydrobromic acid (HBr) | Acetic acid, reflux | 4-Amino-5-(4-hydroxyphenyl)benzene-1,2-diol |

| Nucleophilic Thiol | 3-Mercaptopropionic acid | High temperature (150-200 °C) google.com | 4-Amino-5-(4-hydroxyphenyl)benzene-1,2-diol |

Once the methoxy groups are cleaved to phenols, the resulting hydroxyl groups serve as handles for further synthetic modifications. Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. organic-chemistry.orgsolubilityofthings.comic.ac.uk The phenolic hydroxyls can be transformed into a wide array of other functionalities.

For example, they can be converted into sulfonate esters, such as triflates or tosylates, which are excellent leaving groups for nucleophilic substitution or cross-coupling reactions. vanderbilt.edu Etherification can be performed by reacting the phenols with alkyl halides under basic conditions to introduce new alkoxy groups. Esterification with acyl chlorides or carboxylic acids provides the corresponding aryl esters. These transformations allow for fine-tuning of the molecule's electronic and physical properties.

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Sulfonylation | Triflic anhydride (Tf₂O), Pyridine | Triflate (-OTf) |

| Etherification (Williamson) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base | Ester (-OC(O)R) |

| Conversion to Aryl Halide | (e.g., for -OH to -Cl) PPh₃, CCl₄ | Aryl Chloride (-Cl) |

Palladium-Catalyzed Reactions Involving 4-Methoxy-3-(4-methoxyphenyl)aniline Hydrochloride as a Substrate

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The aromatic rings of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride provide a platform for such transformations, either through cross-coupling reactions of pre-functionalized positions or via direct C-H activation.

The existing aniline and methoxy substituents on the aromatic rings are activating and ortho-, para-directing. This inherent reactivity can be harnessed to introduce a leaving group (e.g., a halide or triflate) at a specific vacant position, which can then participate in palladium-catalyzed cross-coupling reactions. Common examples include the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings. researchgate.netnih.gov

For the title compound, electrophilic aromatic substitution (e.g., halogenation) would likely occur at the positions ortho or para to the strongly activating amino group. Subsequent palladium-catalyzed cross-coupling at these positions would allow for the introduction of a wide variety of substituents, further diversifying the molecular structure. The development of well-defined palladium(II)-NHC (N-heterocyclic carbene) precatalysts has significantly improved the reliability and scope of these reactions, even with challenging substrates like aryl chlorides. nih.gov

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | C-C |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) |

| Heck | Alkene | C-C |

A more advanced and atom-economical approach to functionalization is through direct C-H activation. nih.gov This strategy avoids the need for pre-functionalization of the aromatic ring. Directed C-H activation, where a functional group on the substrate directs the catalyst to a specific C-H bond (typically ortho), has been extensively studied. nih.gov

For aniline-containing substrates, the amino group itself or a modified version can act as a directing group. Research has shown that palladium catalysts can achieve meta-C-H arylation of anilines using a norbornene mediator and a specialized pyridine-based ligand. nih.gov In the case of 4-methoxyaniline, this methodology showed high mono-selectivity, which was hypothesized to be due to conformational effects after the first arylation. nih.gov Applying this strategy to 4-Methoxy-3-(4-methoxyphenyl)aniline could potentially lead to selective functionalization at the C-H positions meta to the aniline group, offering a powerful route to novel derivatives.

Rearrangement Reactions and Isomerizations (if applicable to the core structure)

The core structure of 4-Methoxy-3-(4-methoxyphenyl)aniline is a substituted biphenyl. Biphenyls are known to exhibit a unique form of stereoisomerism called atropisomerism when rotation around the single bond connecting the two aryl rings is sufficiently hindered. libretexts.org This restricted rotation is typically caused by the presence of bulky substituents at the ortho positions (2, 2', 6, and 6').

In the parent compound, the substituents are at the 3, 4, and 4' positions. Without substituents at the ortho positions, rotation around the C-C bond is generally rapid at room temperature, and stable, isolable atropisomers would not be expected. libretexts.org However, the barrier to rotation is influenced by all substituents, and even meta substituents can have a "buttressing" effect, increasing the effective size of adjacent groups. libretexts.org

If further functionalization were to occur at one of the ortho positions (e.g., position 2 or 6), the steric hindrance would increase significantly. This could raise the energy barrier for rotation to a point where distinct, non-interconverting atropisomers could be isolated at room temperature. libretexts.orgresearchgate.net Acid-catalyzed isomerization of substituted biphenyls has also been studied, where rearrangement can occur through carbocationic intermediates under superacid conditions. researchgate.net However, such reactions typically involve the migration of alkyl groups and may not be directly applicable to the methoxy- and amino-substituted core of the title compound without causing significant decomposition.

Mechanistic Investigations of Key Transformations

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the mechanistic investigations of key chemical transformations for 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride. While the general reactivity of substituted anilines and biaryl systems is well-documented, dedicated research elucidating reaction mechanisms, identifying intermediates, and determining kinetic profiles for this particular compound is not presently available in published literature.

The inherent functionalities of 4-Methoxy-3-(4-methoxyphenyl)aniline—namely the primary aromatic amine and the electron-rich methoxy-substituted phenyl rings—suggest a potential for a variety of chemical transformations. These could include electrophilic aromatic substitution, diazotization, and coupling reactions, among others. However, without specific experimental or computational studies on this molecule, any discussion of reaction mechanisms would be speculative and fall outside the scope of established scientific findings.

Further research would be necessary to identify and characterize the key transformations of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride and to subsequently investigate the detailed mechanisms of these reactions. Such studies would likely employ a combination of experimental techniques, such as kinetic monitoring and spectroscopic analysis (NMR, IR, Mass Spectrometry) to identify intermediates and products, along with computational modeling to map reaction pathways and transition states.

Due to the lack of available data, no detailed research findings or data tables on the mechanistic investigations of this compound's transformations can be presented at this time.

Computational and Theoretical Investigations of 4 Methoxy 3 4 Methoxyphenyl Aniline Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations can reveal regions of high or low electron density, which are crucial for understanding reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. thaiscience.inforesearchgate.net

For a molecule like 4-Methoxy-3-(4-methoxyphenyl)aniline (B2589681), the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly the nitrogen atom and the electron-rich aromatic system. This is due to the electron-donating nature of the amino and methoxy (B1213986) groups. Conversely, the LUMO is likely distributed over the biphenyl (B1667301) system, representing the most favorable region for accepting an electron. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Aniline Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -5.58 | Electron-donating capacity |

| LUMO | -1.25 | Electron-accepting capacity |

| Gap | 4.33 | Indicator of chemical reactivity |

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic amines.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. nih.govmanipal.edu These maps are color-coded to indicate regions of negative electrostatic potential (typically in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. youtube.com

In 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride, the MEP would likely show a significant negative potential around the oxygen atoms of the methoxy groups and a delocalized negative potential across the aromatic rings. The protonated amine group (NH3+) would be the most prominent region of positive electrostatic potential, making it a focal point for interactions with anions or polar solvents. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and function. Molecular modeling techniques allow for the exploration of different possible conformations and the determination of the most stable arrangements.

For substituted biphenyls, the torsional or dihedral angle between the two rings is rarely 0° or 90° in the lowest energy conformation. Instead, it adopts a twisted conformation to minimize steric clash while maintaining some degree of π-system conjugation. The presence of substituents, such as the methoxy and aniline groups, will influence the preferred dihedral angle and the height of the rotational energy barriers. epfl.ch

Table 2: Calculated Torsional Barriers for Substituted Biphenyl Derivatives

| Method | Basis Set | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

| B3LYP-D | triple-ζ | ~7-10 | ~1.5-3 |

| PBE0 | triple-ζ | ~8-11 | ~2-4 |

Note: These values are representative for substituted biphenyls and highlight the energy cost of planar and perpendicular conformations. rsc.org

The formation of the hydrochloride salt at the aniline nitrogen has a significant impact on the molecule's conformation. The protonation of the amino group to form an ammonium (B1175870) salt introduces a positive charge and changes the hybridization of the nitrogen atom. This can lead to altered electrostatic interactions within the molecule and with its environment. The bulky and charged -NH3+ group will likely exert a greater steric influence on the adjacent phenyl ring, potentially affecting the preferred torsional angle of the biphenyl core. Furthermore, the hydrochloride form introduces the possibility of strong hydrogen bonding interactions, which can play a crucial role in the crystal packing and solid-state conformation of the compound.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways.

For the synthesis of biphenyl derivatives, computational studies have been employed to investigate various coupling reactions. For instance, the mechanism of reactions involving the formation of the central carbon-carbon bond between the two aryl rings can be explored. rsc.org Theoretical calculations can help to understand the role of catalysts, the nature of intermediates, and the factors that control the regioselectivity of the reaction. For a molecule like 4-Methoxy-3-(4-methoxyphenyl)aniline, understanding its formation mechanism through computational studies could provide valuable insights for optimizing its synthesis. rsc.org

Transition State Analysis for Key Synthetic Steps

A likely synthetic route to 4-methoxy-3-(4-methoxyphenyl)aniline involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would couple an appropriately substituted aniline or its precursor with a (4-methoxyphenyl)boronic acid derivative. nih.govresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states of such reactions. acs.orgnih.gov

Methodology:

Transition state geometries and their corresponding activation energies for the key steps of the Suzuki-Miyaura reaction—oxidative addition, transmetalation, and reductive elimination—would be calculated using DFT methods, such as B3LYP or M06, with an appropriate basis set (e.g., 6-31G* or larger). nih.govresearchgate.net These calculations would provide a detailed atomistic insight into the reaction mechanism. chemrxiv.org By modeling the reactants, intermediates, transition states, and products, a complete energy profile of the reaction pathway can be constructed.

Exemplary Data Table for Transition State Analysis:

The following table illustrates the type of data that would be generated from a DFT analysis of a hypothetical Suzuki-Mariyaura coupling step.

| Step | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| Oxidative Addition | TS1 | 15-20 | Pd-C: ~2.2, C-Br: ~2.5 |

| Transmetalation | TS2 | 10-15 | Pd-O: ~2.0, B-O: ~1.5 |

| Reductive Elimination | TS3 | 5-10 | C-C: ~2.0, Pd-C: ~2.1 |

Note: The data in this table is hypothetical and serves to illustrate the expected output from computational analysis.

Elucidation of Reaction Pathways and Selectivity

Computational studies are instrumental in elucidating the preferred reaction pathways and predicting the selectivity of complex organic reactions. For the synthesis of a polysubstituted aromatic compound like 4-methoxy-3-(4-methoxyphenyl)aniline, regioselectivity is a critical aspect.

Methodology:

By calculating the energies of different possible intermediates and transition states, computational models can predict which reaction pathway is energetically more favorable. researchgate.net For instance, in the case of electrophilic or nucleophilic aromatic substitution reactions that might be involved in the synthesis of precursors, DFT calculations of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most reactive sites on the molecule, thereby predicting the regioselectivity of the reaction. nih.gov

Exemplary Data Table for Reaction Pathway Analysis:

This table demonstrates how computational data can be used to compare different potential reaction pathways.

| Reaction Pathway | Rate-Determining Step | Overall Energy Barrier (kcal/mol) | Predicted Major Product |

| Pathway A | Oxidative Addition | 25 | Desired Isomer |

| Pathway B | Transmetalation | 35 | Undesired Isomer |

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent Effects on Reactivity and Structure via Implicit and Explicit Solvation Models

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of a chemical reaction. digitellinc.com Computational chemistry can model these solvent effects using either implicit or explicit solvation models.

Methodology:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netonetep.org This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the energies of reactants, transition states, and products. journalirjpac.com

Explicit Solvation Models: In this more computationally intensive approach, a finite number of individual solvent molecules are included in the calculation. arxiv.orgmdpi.com This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the system's behavior. acs.org

By performing calculations with different solvation models, it is possible to predict how the structure and reactivity of 4-methoxy-3-(4-methoxyphenyl)aniline hydrochloride would be affected by different solvent environments.

Prediction of Spectroscopic Parameters Beyond Basic Identification Data

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the characterization of novel compounds and the interpretation of experimental spectra.

Methodology:

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. jmaterenvironsci.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for IR and Raman spectra can be calculated using DFT. researchgate.netbhu.ac.in The calculated vibrational modes can be visualized to aid in the assignment of experimental spectral bands to specific molecular motions. researchgate.net

Exemplary Data Table for Predicted Spectroscopic Parameters:

The following table provides an example of how predicted spectroscopic data would be presented.

| Parameter | Predicted Value | Experimental Value (Hypothetical) |

| ¹³C Chemical Shift (C-NH₂) | 145.2 ppm | 144.8 ppm |

| ¹H Chemical Shift (NH₂) | 4.5 ppm | 4.3 ppm |

| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

4 Methoxy 3 4 Methoxyphenyl Aniline Hydrochloride As a Precursor in Complex Molecule Synthesis

Synthesis of Advanced Intermediates

No specific examples were found in the searched literature detailing the use of 4-Methoxy-3-(4-methoxyphenyl)aniline (B2589681) hydrochloride for the synthesis of advanced intermediates.

Role in the Construction of Polyaromatic and Fused Ring Systems

There is no specific information available that describes the role of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride in the construction of polyaromatic or fused ring systems.

Precursor for Diarylamine and Triarylamine Scaffolds

While the structure of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride makes it a theoretical precursor for more complex diarylamine and triarylamine scaffolds, no specific synthetic protocols or research findings detailing this application were identified. General methods for synthesizing diarylamines, such as the reaction between nitrosoarenes and arenes, have been reported for related structures like bis(4-methoxyphenyl)amine. acs.org

Integration into Multi-Component Reaction Sequences

No published research could be found that demonstrates the integration of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride into multi-component reaction sequences. While three-component reactions are a common strategy for building molecular complexity and synthesizing substituted anilines, examples involving this specific precursor are absent from the reviewed literature. beilstein-journals.org

Strategic Utility in the Design and Preparation of Chemical Libraries

The strategic use of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride in the design and preparation of chemical libraries is not documented in the available scientific literature. Consequently, there are no findings to report on its utility in this context, excluding any biological screening outcomes.

Future Directions and Emerging Research Avenues for 4 Methoxy 3 4 Methoxyphenyl Aniline Hydrochloride

Development of Chemo- and Regioselective Functionalization Strategies

The aniline (B41778) core and the two distinct methoxy-substituted phenyl rings of 4-Methoxy-3-(4-methoxyphenyl)aniline (B2589681) hydrochloride offer multiple sites for chemical modification. A significant future research direction lies in the development of highly chemo- and regioselective functionalization strategies. Current synthetic approaches often rely on classical methods that may lack the precision required for creating complex derivatives with specific properties.

Future research should focus on:

Direct C-H Functionalization: Investigating transition-metal catalyzed C-H activation to selectively introduce functional groups onto the aromatic rings. This would provide a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Orthogonal Protecting Group Strategies: Developing sophisticated strategies employing orthogonal protecting groups for the amine functionality and potentially for the methoxy (B1213986) groups (via demethylation and re-functionalization). This would allow for sequential and site-selective modifications of the molecule.

Late-Stage Functionalization: Exploring methods for introducing chemical diversity at a late stage in a synthetic sequence. This is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies in medicinal chemistry.

| Research Focus | Potential Methodologies | Desired Outcome |

| C-H Functionalization | Palladium, Rhodium, or Iridium catalysis | Selective introduction of alkyl, aryl, or heteroaryl groups |

| Protecting Group Strategy | Boc, Cbz, Fmoc for amine; Cleavable ethers for phenol | Stepwise and controlled multi-site functionalization |

| Late-Stage Modification | Photoredox catalysis, enzymatic reactions | Rapid synthesis of a library of diverse molecular analogues |

Exploration of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis and subsequent transformations of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride can be significantly advanced through the exploration of novel catalytic systems. While traditional methods may be effective, they often involve harsh reaction conditions, stoichiometric reagents, and limited substrate scope.

Emerging research avenues include:

Biocatalysis: Employing enzymes, such as laccases or peroxidases, for selective transformations. Biocatalysis offers the potential for high selectivity under mild conditions and aligns with the principles of green chemistry.

Nanocatalysis: Utilizing metal nanoparticles as catalysts for cross-coupling, hydrogenation, or oxidation reactions. The high surface-area-to-volume ratio of nanocatalysts can lead to enhanced reactivity and selectivity.

Photoredox Catalysis: Harnessing the power of visible light to drive chemical transformations. This approach can enable novel bond formations and functionalizations that are not accessible through traditional thermal methods. Recent studies have shown the utility of novel biopolymer-based heterogeneous catalysts for synthesizing complex aniline derivatives, a direction that could be adapted for this specific compound. mdpi.com

Advanced In Situ Spectroscopic Studies of its Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride is crucial for optimizing existing methods and developing new ones. Advanced in situ spectroscopic techniques can provide real-time insights into reaction pathways, intermediates, and transition states.

Future research should leverage:

In Situ NMR and IR Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time. This can help in identifying key reaction intermediates and understanding reaction kinetics. The integration of such process analytical technologies is crucial in modern chemical synthesis. nih.gov

Raman Spectroscopy: For probing vibrational modes of molecules in solution, providing complementary information to IR spectroscopy, especially for aqueous systems.

Mass Spectrometry: Techniques like ReactIR-MS can provide simultaneous structural and kinetic information, helping to elucidate complex reaction networks.

These studies will be instrumental in moving from empirical process development to a more rational, mechanism-driven approach to synthesis.

Integration into Automated Synthesis and Flow Chemistry Platforms

The paradigm of chemical synthesis is shifting towards automation and continuous manufacturing. Integrating the synthesis of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride and its derivatives into automated and flow chemistry platforms offers numerous advantages, including improved reproducibility, safety, and scalability.

Key areas for future development include:

Continuous Flow Synthesis: Developing robust and efficient continuous flow processes for the key synthetic steps. google.com Flow chemistry can enable the use of hazardous reagents and extreme reaction conditions with enhanced safety. nih.gov The palladium-catalyzed Heck reaction, for instance, has been effectively performed under continuous flow conditions. beilstein-journals.org

Automated Reaction Optimization: Utilizing robotic platforms to rapidly screen a wide range of reaction parameters (catalyst, solvent, temperature, stoichiometry) to identify optimal conditions.

Online Analytics and Process Control: Integrating in situ spectroscopic tools (as mentioned in 6.3) with flow reactors for real-time monitoring and feedback control, ensuring consistent product quality. nih.gov

| Platform | Key Advantages | Research Goal |

| Flow Chemistry | Enhanced safety, better heat/mass transfer, scalability | Develop a continuous manufacturing process for the target compound |

| Automated Synthesis | High-throughput screening, rapid optimization | Efficiently discover optimal reaction conditions for novel derivatives |

| Integrated Analytics | Real-time monitoring, process control, quality assurance | Achieve a fully automated and optimized synthesis with minimal manual intervention |

Theoretical Guided Synthesis and Reaction Discovery

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in guiding synthetic chemistry. Applying these methods to 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride can accelerate the discovery of new reactions and synthetic routes.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: To predict the reactivity of different sites on the molecule, calculate reaction energy profiles, and elucidate reaction mechanisms at the molecular level.

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack, thereby guiding the design of regioselective reactions. researchgate.net

Machine Learning and AI: Developing predictive models based on existing reaction data to forecast the outcomes of new reactions and suggest novel synthetic pathways.

By combining theoretical predictions with experimental validation, researchers can adopt a more targeted and efficient approach to the synthesis and functionalization of 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride.

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-3-(4-methoxyphenyl)aniline hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonation reactions. A common approach is reacting aniline derivatives with methoxy-substituted phenyl precursors under reflux in solvents like dimethylformamide (DMF) or acetonitrile. Catalysts (e.g., palladium for coupling reactions) can enhance yields. For optimization, vary reaction temperatures (80–120°C), molar ratios (1:1.2–1.5 for precursor:reagent), and purification methods (crystallization vs. column chromatography). Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm methoxy group positions and aromatic substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure for bond-length/angle validation (if crystalline).

- FT-IR Spectroscopy: Identify amine (–NH) and hydrochloride salt (–Cl) functional groups.

Cross-reference data with computational models (e.g., DFT) for electronic structure insights .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (critical for biological assays) but may reduce stability in polar aprotic solvents. Conduct solubility tests in PBS (pH 7.4), DMSO, and ethanol. Stability studies under varying pH (3–9) and temperatures (4°C, 25°C, 37°C) should include HPLC monitoring for degradation products (e.g., free aniline formation). Use lyophilization for long-term storage .

Advanced Research Questions

Q. What are the key biological targets of this compound, and how can its enzyme inhibition mechanisms be studied?

Methodological Answer: The compound inhibits lipid metabolic enzymes (e.g., desaturases) and modulates inflammatory cytokines. Design assays using:

- Enzyme Kinetics: Measure and IC values via fluorogenic substrates.

- Molecular Docking: Simulate binding affinities with targets like fatty acid synthase (PDB ID: 2VZ8).

- Cell-Based Assays: Quantify lipid accumulation in hepatocytes (e.g., Oil Red O staining). Include positive controls (e.g., orlistat) and validate specificity using siRNA knockdowns .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

Methodological Answer: Compare substituent effects using analogs with varying positions (meta vs. para) and electronegativity (Cl, F, NO). Example analogs:

| Compound Name | Key Structural Variation | Biological Impact |

|---|---|---|

| 4-(2-Methylphenoxy)aniline HCl | Methyl at para position | Reduced lipid inhibition efficacy |

| 3-Chloro-4-(4-methylphenoxy)aniline HCl | Chlorine substitution | Enhanced cytotoxicity in liver cells |

Use QSAR models to correlate substituent properties (Hammett constants) with activity .

Q. How should researchers address contradictory data in enzyme inhibition studies?

Methodological Answer: Contradictions may arise from assay conditions (e.g., buffer pH, co-factors) or enzyme isoforms. Resolve by:

- Replicate Experiments: Use ≥3 biological replicates.

- Isoform-Specific Assays: Test against recombinant enzymes (e.g., Δ5 vs. Δ6 desaturases).

- Control for Redox Activity: Include ROS scavengers (e.g., ascorbate) to rule out nonspecific oxidation .

Q. What strategies optimize synthetic protocols for scalable production while maintaining purity?

Methodological Answer:

- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation steps to minimize byproducts.

- Flow Chemistry: Improve reaction consistency and heat dissipation in large-scale syntheses.

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring.

Target purity ≥98% via recrystallization (ethanol/water) or preparative HPLC .

Q. How can interaction studies with biological membranes or proteins be designed?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics to immobilized receptors.

- Liposome Binding Assays: Use fluorescent probes to quantify membrane partitioning.

- ITC (Isothermal Titration Calorimetry): Determine thermodynamic parameters (ΔH, ΔS) of protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.